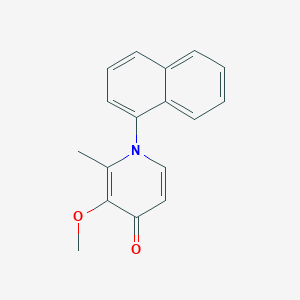
3-Methoxy-2-methyl-1-(naphthalen-1-yl)pyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-methyl-1-(naphthalen-1-yl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Methoxy-2-methyl-1-(naphthalen-1-yl)pyridin-4(1H)-one, a heterocyclic compound, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a pyridine ring substituted with a methoxy group, a methyl group, and a naphthalene moiety, contributing to its diverse pharmacological properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Molecular Formula : C17H15NO2
Molecular Weight : 265.31 g/mol
CAS Number : 119441-73-5
The compound's structure integrates aromatic and heteroaromatic systems, enhancing its potential reactivity and biological activity compared to simpler analogs.
| Property | Value |
|---|---|
| Molecular Formula | C17H15NO2 |
| Molecular Weight | 265.31 g/mol |
| CAS Number | 119441-73-5 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have evaluated its effectiveness against various pathogens, revealing promising results:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains, indicating potent antibacterial activity .
- Biofilm Inhibition : It has been shown to inhibit biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .
The biological activity of this compound may be attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes within microbial cells. The presence of the naphthalene moiety is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration.
Case Studies
- Study on Antimicrobial Derivatives : A study focused on various derivatives of pyridine compounds, including this compound, highlighted its superior antimicrobial efficacy compared to other tested compounds. The derivatives were synthesized and evaluated for their MIC values against a range of pathogens .
- Structure-Activity Relationship (SAR) Analysis : The compound's structural features were analyzed to understand their influence on biological activity. Modifications in the naphthalene and pyridine rings were systematically studied to identify optimal configurations for enhanced antimicrobial effects .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Research involving cell lines has indicated that the compound can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways associated with cell death.
Propiedades
Número CAS |
119441-73-5 |
|---|---|
Fórmula molecular |
C17H15NO2 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
3-methoxy-2-methyl-1-naphthalen-1-ylpyridin-4-one |
InChI |
InChI=1S/C17H15NO2/c1-12-17(20-2)16(19)10-11-18(12)15-9-5-7-13-6-3-4-8-14(13)15/h3-11H,1-2H3 |
Clave InChI |
CZOSSUBUEAMCBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C=CN1C2=CC=CC3=CC=CC=C32)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















